3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
Overview
Description
3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H5F3O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of methoxy and trifluoromethyl groups on the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid typically involves the introduction of methoxy and trifluoromethyl groups onto a thiophene ring followed by carboxylation. One common method involves the use of trifluoromethylation reagents and methoxylation agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-thiophenecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)thiophene-2-carboxylic acid: Lacks the methoxy group, affecting its solubility and biological activity.
2-Methoxy-5-(trifluoromethyl)benzoic acid: Contains a benzene ring instead of a thiophene ring, leading to different aromaticity and reactivity.
Uniqueness
3-Methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid is unique due to the combination of methoxy and trifluoromethyl groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c1-13-3-2-4(7(8,9)10)14-5(3)6(11)12/h2H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHXNKJSJKISON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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